3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Overview
Description
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group at the 3 and 6 positions, respectively, and a thiol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the construction of the pyridine core, which can be achieved through cyclization reactions using appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Pyridin-4-yl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridin-4-yl group to the pyridine core.
Thiol Group Introduction: The thiol group can be introduced through thiolation reactions using reagents like thiourea or thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halides, organometallics, or amines under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Functionalized pyridine compounds.
Scientific Research Applications
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine rings can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)-6-methylpyridine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Pyridin-4-yl)-6-chloropyridine-2-thiol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-(Pyridin-4-yl)-6-bromopyridine-2-thiol: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable scaffold in various applications.
Properties
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFOTIVVHCANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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